(2-(tetrahydro-2H-pyran-4-yl)thiazol-4-yl)methanol
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Overview
Description
(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)methanol is a heterocyclic compound that features a thiazole ring fused with a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tetrahydro-2H-pyran-4-yl)thiazol-4-yl)methanol typically involves the reaction of tetrahydropyran derivatives with thiazole precursors. One common method involves the use of tetrahydropyran-4-carbaldehyde and thiazole-4-carboxylic acid under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(tetrahydro-2H-pyran-4-yl)thiazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .
Medicine
Medicinally, this compound is being investigated for its potential therapeutic effects. It is being explored as a candidate for treating conditions such as inflammation and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of (2-(tetrahydro-2H-pyran-4-yl)thiazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol
- (2-(Tetrahydro-2H-pyran-4-yl)thiazol-3-yl)methanol
- (2-(Tetrahydro-2H-pyran-4-yl)thiazol-2-yl)methanol
Uniqueness
(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)methanol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C9H13NO2S |
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Molecular Weight |
199.27 g/mol |
IUPAC Name |
[2-(oxan-4-yl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C9H13NO2S/c11-5-8-6-13-9(10-8)7-1-3-12-4-2-7/h6-7,11H,1-5H2 |
InChI Key |
KRNAQIPLKRYFIU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC(=CS2)CO |
Origin of Product |
United States |
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